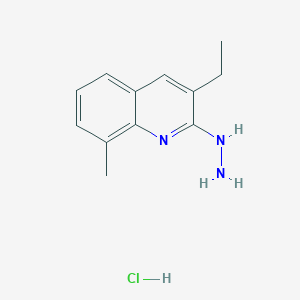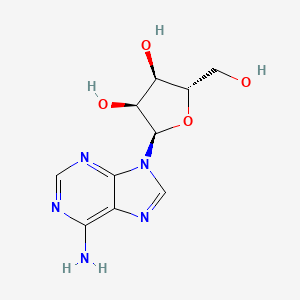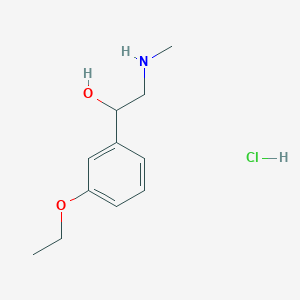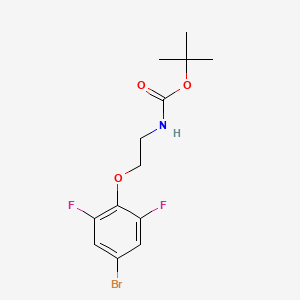
tert-Butyl (2-(4-bromo-2,6-difluorophenoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with bromine and fluorine atoms, linked to an ethyl carbamate moiety with a tert-butyl ester group. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 4-bromo-2,6-difluorophenol with an appropriate alkylating agent under basic conditions. This intermediate is then subjected to a carbamation reaction with ethyl chloroformate in the presence of a base to form the ethyl carbamate derivative. Finally, the tert-butyl ester group is introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while hydrolysis can produce carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications also makes it a versatile tool in drug discovery.
Industry
Industrially, [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mecanismo De Acción
The mechanism of action of [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group, substituted with bromine and fluorine, can interact with active sites through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The carbamate and ester groups may also play a role in the compound’s bioavailability and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(4-Chloro-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester
- [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-carbamic acid tert-butyl ester
- [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid methyl ester
Uniqueness
Compared to similar compounds, [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester stands out due to the specific combination of bromine and fluorine substitutions on the phenoxy ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H16BrF2NO3 |
|---|---|
Peso molecular |
352.17 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-bromo-2,6-difluorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H16BrF2NO3/c1-13(2,3)20-12(18)17-4-5-19-11-9(15)6-8(14)7-10(11)16/h6-7H,4-5H2,1-3H3,(H,17,18) |
Clave InChI |
YFNYMYLMLYFJHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


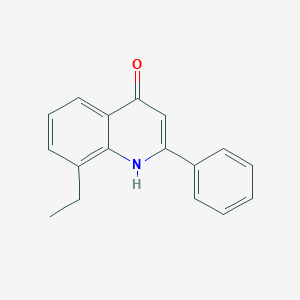
![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)

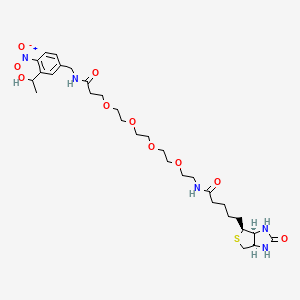
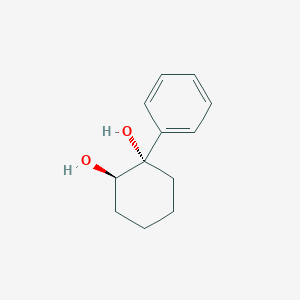
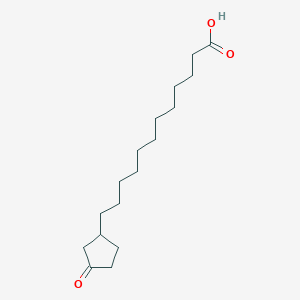
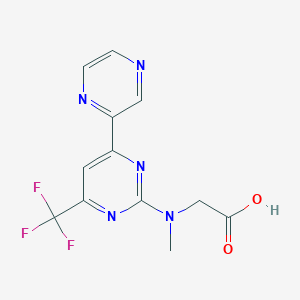
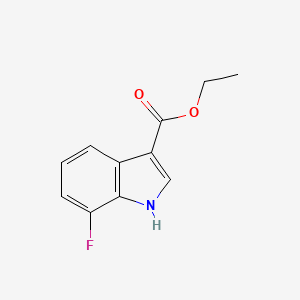
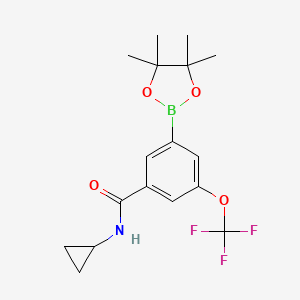
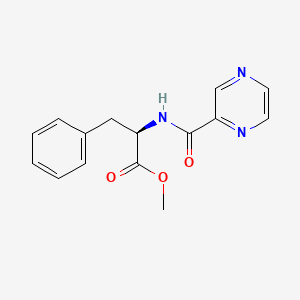
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
